Methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate
Description
Methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate is a benzoate ester derivative featuring a 3-nitro-6-oxopiperidin-2-yl substituent at the para position of the benzene ring.
Properties
IUPAC Name |
methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-13(17)9-4-2-8(3-5-9)12-10(15(18)19)6-7-11(16)14-12/h2-5,10,12H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXBSXLPWBAFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by esterification with methyl benzoate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the ester group can produce various substituted benzoates.
Scientific Research Applications
Methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular metabolism.
Comparison with Similar Compounds
Key Structural Features
The target compound’s distinct piperidine-based substituent differentiates it from other benzoate derivatives. Below is a comparative analysis of its structure against notable analogs:
- Piperidine vs. Piperazine Rings: The piperidine ring in the target compound is less basic than the piperazine in C1–C7 due to the absence of a second nitrogen.
- Nitro Group Impact : The nitro group in the target compound is a strong electron-withdrawing group, which may destabilize the piperidine ring compared to halogen or methoxy substituents in C2–C6 .
Physicochemical Properties
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